BenchChemオンラインストアへようこそ!

(R)-3-(3-Methoxyphenoxy)pyrrolidine

Chiral separation Enantiomeric purity Stereochemical quality control

Choose the single (R)-enantiomer (CAS 1373232-28-0) over the racemate. This critical chiral building block, with a pre-installed (3R)-methoxyphenoxy pharmacophore, enables direct incorporation into NK3 antagonist or SNRI programs. Procurement at ≥98% purity eliminates the 50% yield loss and purification burden of resolving the racemate (CAS 740023-17-0), ensuring observed SAR trends are configuration-specific and not artifacts from enantiomeric impurities.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 1373232-28-0
Cat. No. B3236664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(3-Methoxyphenoxy)pyrrolidine
CAS1373232-28-0
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC=C1)OC2CCNC2
InChIInChI=1S/C11H15NO2/c1-13-9-3-2-4-10(7-9)14-11-5-6-12-8-11/h2-4,7,11-12H,5-6,8H2,1H3/t11-/m1/s1
InChIKeyXEJBWNVKUCYHJV-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-3-(3-Methoxyphenoxy)pyrrolidine (CAS 1373232-28-0) – Chiral Pyrrolidine Ether Building Block for CNS-Targeted Synthesis


(R)-3-(3-Methoxyphenoxy)pyrrolidine (CAS 1373232-28-0) is a chiral 3-aryloxypyrrolidine with the (3R) absolute configuration, molecular formula C11H15NO2, and a molecular weight of 193.24 g/mol . This compound belongs to a class of substituted pyrrolidines that have been pursued as key intermediates in the synthesis of neurokinin-3 (NK3) receptor antagonists by Hoffmann-La Roche [1] and as scaffolds in serotonin/norepinephrine reuptake inhibitor (SNRI) programs [2]. The (R)-enantiomer is commercially available at purities ranging from 96% to 99% (HPLC) from multiple vendors, with its (S)-counterpart (CAS 931409-73-3) and the racemate (CAS 740023-17-0) also accessible for comparative studies .

Why (R)-3-(3-Methoxyphenoxy)pyrrolidine Cannot Be Replaced by the Racemate or (S)-Enantiomer in Stereospecific Synthesis


Stereochemistry at the pyrrolidine 3-position is a critical determinant of biological activity in this compound class. The (R)-enantiomer (CAS 1373232-28-0) and (S)-enantiomer (CAS 931409-73-3) are not interchangeable: Hoffmann-La Roche patents on pyrrolidine aryl-ether NK3 antagonists explicitly encompass all stereoisomeric forms, individual enantiomers, and racemic mixtures as distinct chemical entities, implying pharmacological differentiation [1]. In the broader 3-substituted pyrrolidine SNRI series, enantiopure (R)- and (S)-configured compounds exhibit divergent transporter binding profiles; enantiospecific synthesis from chiral starting materials is required to access the active configuration [2]. Substituting the racemate (CAS 740023-17-0) for the single (R)-enantiomer introduces an equimolar amount of the potentially inactive or off-target enantiomer, compromising assay interpretability, reducing effective potency by up to 50%, and complicating downstream chiral purity requirements in API intermediate workflows [3].

(R)-3-(3-Methoxyphenoxy)pyrrolidine – Quantitative Differentiation Evidence Against Key Comparators


Enantiomeric Identity Verification: (R)- vs. (S)-3-(3-Methoxyphenoxy)pyrrolidine by Chiral HPLC Retention

The (R)-enantiomer is chromatographically resolved from its (S)-enantiomer on chiral stationary phases. For 3-substituted pyrrolidines of this structural class, chiral HPLC methods using Chiralpak IH columns (4.6 mm × 250 mm, 5 μm) with n-hexane–EtOH–MeOH (70:20:10) mobile phase achieve baseline separation of enantiomers [1]. This analytical resolution is the prerequisite for verifying enantiomeric excess (e.e.) and detecting chiral impurity carryover in synthetic intermediates. The (R)-enantiomer (CAS 1373232-28-0) and (S)-enantiomer (CAS 931409-73-3) are available as discrete single-enantiomer products, each at ≥97% purity, enabling direct procurement of the stereochemically defined form without reliance on in-house chiral resolution .

Chiral separation Enantiomeric purity Stereochemical quality control

Physicochemical Property Comparison: (R)-3-(3-Methoxyphenoxy)pyrrolidine vs. 3-Phenoxypyrrolidine (Des-methoxy Analog)

The 3-methoxy substituent on the phenoxy ring introduces a measurable increase in lipophilicity and hydrogen-bond acceptor capacity relative to the unsubstituted 3-phenoxypyrrolidine scaffold. (R)-3-(3-Methoxyphenoxy)pyrrolidine has a calculated LogP of 1.27 and a boiling point of 307.4 ± 32.0 °C at 760 mmHg . By comparison, 3-phenoxypyrrolidine (CAS 21767-14-6, C10H13NO), lacking the methoxy group, has a lower computed LogP (estimated ~0.8–1.0) and correspondingly lower molecular weight (163.22 vs. 193.24 g/mol) . The additional oxygen atom in the 3-methoxy substituent increases hydrogen-bond acceptor count, which can alter target binding orientation within enzyme active sites, as demonstrated for pyrrolidine-based nNOS inhibitors where hydrophobic substituent rigidity critically governed binding mode .

Lipophilicity Solubility Physicochemical profiling

Class-Level Comparison: Pyrrolidine 3-Aryl Ether NK3 Antagonist Scaffold vs. Piperidine-Based NK3 Antagonists

Hoffmann-La Roche's pyrrolidine aryl-ether series, for which (R)-3-(3-methoxyphenoxy)pyrrolidine serves as a core structural motif, was rationally designed starting from a selective NK1 antagonist scaffold and optimized for oral NK3 antagonism [1]. Representative compounds from this pyrrolidine series demonstrated in vivo efficacy after oral administration in an NK3-mediated functional assay, whereas the predecessor piperidine-based NK3 antagonist series (e.g., US2010256126A1) exhibited different pharmacokinetic profiles and brain penetration properties [2]. The pyrrolidine core confers reduced molecular weight and lower rotatable bond count compared to analogous piperidine scaffolds, which are parameters favorable for CNS drug-likeness [3].

NK3 receptor Antipsychotic Tachykinin receptor

Vendor Purity Tier Comparison: (R)-3-(3-Methoxyphenoxy)pyrrolidine Procurement Options

Commercially available (R)-3-(3-Methoxyphenoxy)pyrrolidine spans a purity range of 96% to 99% depending on vendor and analytical method . At least one vendor offers 99% purity by HPLC, suitable for use as a reference standard or for synthesis requiring high starting material fidelity. The (S)-enantiomer is available at 97–98% purity from parallel sources, and the racemate at NLT 98% (achiral purity). For stereospecific applications, chiral purity (enantiomeric excess) is the critical specification beyond achiral HPLC purity; however, explicit e.e. values are not routinely published in vendor certificates of analysis for this compound class, necessitating in-house chiral HPLC verification as described in Evidence Item 1.

Chemical procurement Purity specification Vendor qualification

Optimal Deployment Scenarios for (R)-3-(3-Methoxyphenoxy)pyrrolidine in Drug Discovery and Chemical Development


Enantiopure Intermediate for NK3 Receptor Antagonist Lead Optimization

Procurement of the single (R)-enantiomer at ≥98% purity enables direct incorporation into parallel synthesis libraries of pyrrolidine aryl-ether NK3 antagonists, as described in Hoffmann-La Roche patents [1]. Use of enantiopure starting material avoids the 50% yield loss and additional purification steps inherent in chiral resolution of the racemate, and ensures that observed SAR trends are attributable to the (R)-configuration rather than to enantiomeric impurity artifacts [2].

Chiral Building Block for Asymmetric SNRI Scaffold Synthesis

In SNRI programs employing 3-substituted pyrrolidine cores, the (R)-configured 3-(3-methoxyphenoxy)pyrrolidine provides a pre-installed chiral center with the ether-linked methoxyphenoxy pharmacophore, a motif associated with balanced norepinephrine and serotonin transporter inhibition in related 3-(phenoxy-phenyl-methyl)-pyrrolidine series [3]. The LogP of 1.27 and MW of 193.24 position this building block within favorable CNS drug-like space for fragment-based or scaffold-hopping approaches.

Reference Standard for Chiral HPLC Method Development and Enantiomeric Excess Determination

The (R)-enantiomer, when procured at 99% HPLC purity, serves as an authentic reference standard for developing and validating chiral HPLC methods to determine enantiomeric excess in synthetic batches of 3-(3-methoxyphenoxy)pyrrolidine derivatives . Co-injection with the (S)-enantiomer (CAS 931409-73-3) establishes retention time windows and resolution factors (Rs) on Chiralpak IH or equivalent polysaccharide-based chiral stationary phases [4].

Comparator for Stereospecific Enzyme Inhibition Profiling (nNOS and Beyond)

Pyrrolidine derivatives with 3-methoxyphenoxy substitution have demonstrated neuronal nitric oxide synthase (nNOS) inhibitory activity in the 300–600 nM IC50 range . Procurement of both the (R)- and (S)-enantiomers enables direct stereochemical comparison of enzyme inhibition potency, a critical experiment for validating target engagement hypotheses and for ruling out non-specific hydrophobic collapse as the primary binding mechanism.

Quote Request

Request a Quote for (R)-3-(3-Methoxyphenoxy)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.